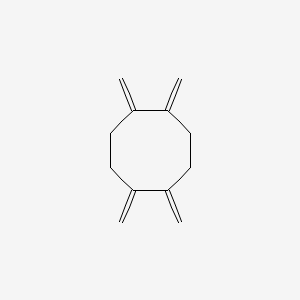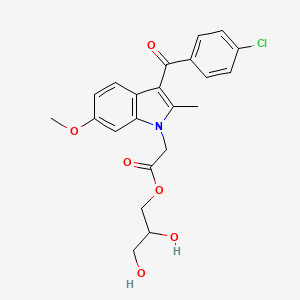
IH-Indole-1-acetic acid, 3-(4-chlorobenzoyl)-6-methoxy-2-methyl-, 2,3-dihydroxypropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“IH-Indole-1-acetic acid, 3-(4-chlorobenzoyl)-6-methoxy-2-methyl-, 2,3-dihydroxypropyl ester” is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “IH-Indole-1-acetic acid, 3-(4-chlorobenzoyl)-6-methoxy-2-methyl-, 2,3-dihydroxypropyl ester” typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the acetic acid group: This can be done via Friedel-Crafts acylation or other suitable reactions.
Attachment of the 4-chlorobenzoyl group: This step may involve the use of chlorobenzoyl chloride and appropriate catalysts.
Methoxylation and methylation: These steps can be carried out using methanol and methylating agents under controlled conditions.
Esterification with 2,3-dihydroxypropyl group: This final step may involve esterification reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
“IH-Indole-1-acetic acid, 3-(4-chlorobenzoyl)-6-methoxy-2-methyl-, 2,3-dihydroxypropyl ester” can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
“IH-Indole-1-acetic acid, 3-(4-chlorobenzoyl)-6-methoxy-2-methyl-, 2,3-dihydroxypropyl ester” may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and mechanisms.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用机制
The mechanism of action of “IH-Indole-1-acetic acid, 3-(4-chlorobenzoyl)-6-methoxy-2-methyl-, 2,3-dihydroxypropyl ester” would depend on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
4-Chlorobenzoyl derivatives: Compounds with similar structural features.
Methoxy and methylated indoles: Compounds with similar functional groups.
Uniqueness
“IH-Indole-1-acetic acid, 3-(4-chlorobenzoyl)-6-methoxy-2-methyl-, 2,3-dihydroxypropyl ester” is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties.
属性
CAS 编号 |
36233-19-9 |
|---|---|
分子式 |
C22H22ClNO6 |
分子量 |
431.9 g/mol |
IUPAC 名称 |
2,3-dihydroxypropyl 2-[3-(4-chlorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetate |
InChI |
InChI=1S/C22H22ClNO6/c1-13-21(22(28)14-3-5-15(23)6-4-14)18-8-7-17(29-2)9-19(18)24(13)10-20(27)30-12-16(26)11-25/h3-9,16,25-26H,10-12H2,1-2H3 |
InChI 键 |
ABRLCTQFNJRQJL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1CC(=O)OCC(CO)O)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


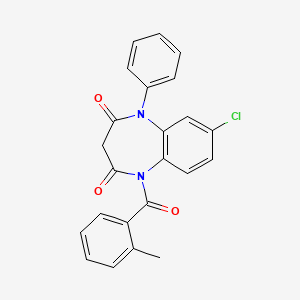

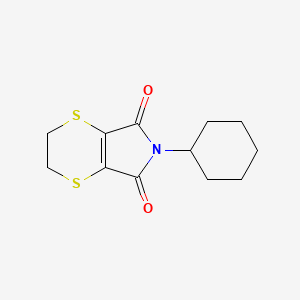
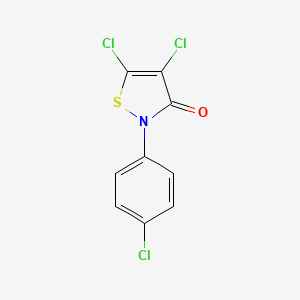
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide](/img/structure/B14686907.png)
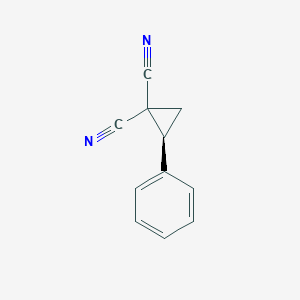
![(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14686917.png)
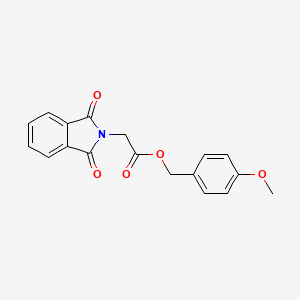

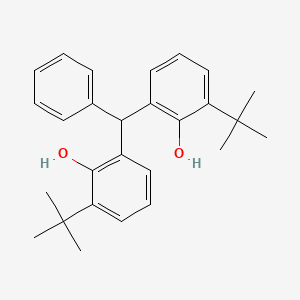
![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
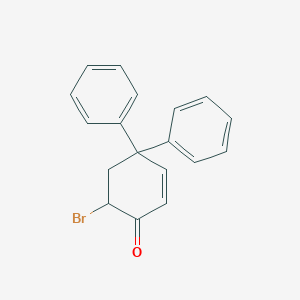
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)
